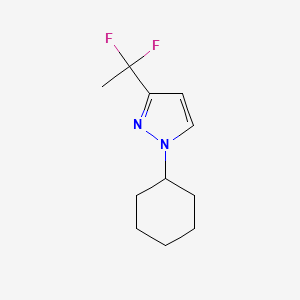
(1-Chloro-4-methylpentan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-4-methylpentan-2-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a 1-chloro-4-methylpentan-2-yl group. The presence of the chlorine atom and the cyclopropane ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylpentan-2-yl)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-4-methylpentan-2-yl chloride with cyclopropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-4-methylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the cyclopropane ring can lead to the formation of open-chain alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
(1-Chloro-4-methylpentan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-4-methylpentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane ring with a single chlorine substituent.
4-Methylcyclopropane: A cyclopropane ring with a methyl substituent.
Uniqueness
(1-Chloro-4-methylpentan-2-yl)cyclopropane is unique due to the presence of both a chlorine atom and a 4-methylpentan-2-yl group on the cyclopropane ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
(1-chloro-4-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)5-9(6-10)8-3-4-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
ZAMOVHCWPFBGIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCl)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


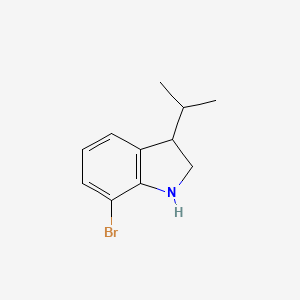
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
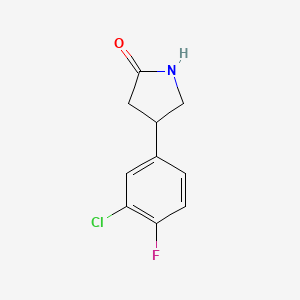
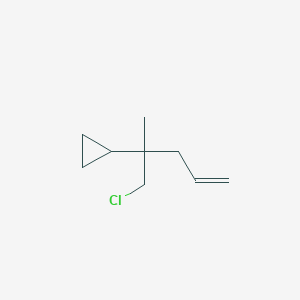
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)

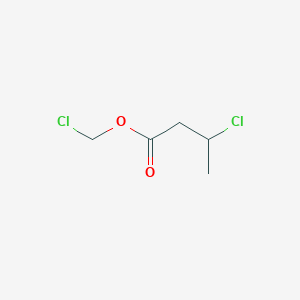
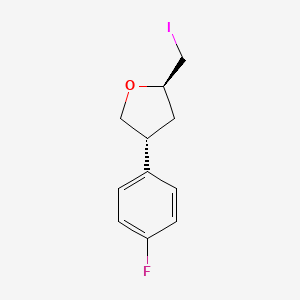
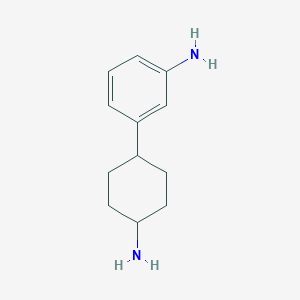

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
